Methyl 3-amino-5-bromobenzoate
Overview
Description
Methyl 3-amino-5-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 3-position and a bromine atom at the 5-position
Mechanism of Action
Target of Action
Methyl 3-amino-5-bromobenzoate is a chemical compound with the molecular formula C8H8BrNO2 Similar compounds have been known to inhibit fabh, an enzyme involved in the fatty acid synthesis pathway .
Mode of Action
Based on its structural similarity to other fabh inhibitors, it may bind to the active site of the enzyme, preventing it from catalyzing the condensation of malonyl-acp with an acyl-coa, a crucial step in fatty acid synthesis .
Result of Action
If it indeed inhibits fabh, it could potentially lead to a decrease in fatty acid synthesis, impacting various cellular functions such as membrane formation and energy storage .
Action Environment
Factors such as temperature, ph, and the presence of other interacting molecules can generally impact the stability and efficacy of chemical compounds .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-5-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme crucial for fatty acid biosynthesis in bacteria . Additionally, this compound can inhibit the pqs quorum sensing system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the pqs quorum sensing system in Pseudomonas aeruginosa can lead to changes in gene expression related to virulence and biofilm formation . This modulation can impact cellular metabolism and the overall behavior of bacterial cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its inhibition of FabH affects fatty acid biosynthesis, which is crucial for bacterial growth and survival . Additionally, its impact on the pqs quorum sensing system involves binding to specific proteins, altering their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Over time, however, it may degrade, potentially affecting its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary, with some changes in cellular behavior observed after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting bacterial growth by targeting specific enzymes . At higher doses, it can have toxic or adverse effects, potentially disrupting normal cellular processes and leading to cell death . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of 2-benzamidobenzoic acids highlights its involvement in fatty acid biosynthesis inhibition . Additionally, its impact on the pqs quorum sensing system affects metabolic flux and metabolite levels in bacterial cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as it interacts with specific biomolecules within these compartments, modulating biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The bromine atom allows for Suzuki-Miyaura and other cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Methyl 3-amino-5-bromobenzoate has diverse applications in scientific research:
Comparison with Similar Compounds
- Methyl 3-amino-4-bromobenzoate
- Methyl 3-amino-2-bromobenzoate
- Methyl 3-amino-5-chlorobenzoate
Comparison: Methyl 3-amino-5-bromobenzoate is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
methyl 3-amino-5-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXLJDUZJCMJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596068 | |
Record name | Methyl 3-amino-5-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706791-83-5 | |
Record name | Methyl 3-amino-5-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-5-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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